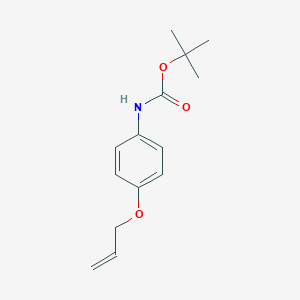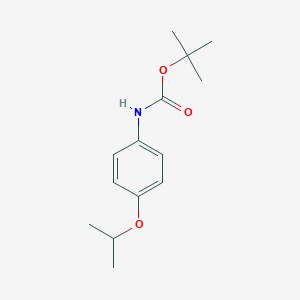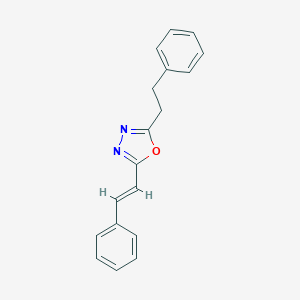
N,N'-bis(4-acetylphenyl)pentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(4-acetylphenyl)pentanediamide, also known as BAPMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the bisamide family and has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In
科学研究应用
N,N'-bis(4-acetylphenyl)pentanediamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential use as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. This compound has been found to be a suitable building block for the synthesis of MOFs due to its ability to form stable complexes with metal ions.
In catalysis, this compound has been investigated for its potential use as a ligand in transition metal catalyzed reactions. Studies have shown that this compound can form stable complexes with transition metal ions and can be used as a ligand in various catalytic reactions.
作用机制
The mechanism of action of N,N'-bis(4-acetylphenyl)pentanediamide is not fully understood. However, studies have shown that this compound can form stable complexes with metal ions and can interact with biological molecules such as DNA and proteins. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, this compound has been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
N,N'-bis(4-acetylphenyl)pentanediamide has several advantages for lab experiments. This compound is readily available and can be synthesized using relatively simple procedures. This compound has also been found to be stable under various conditions and can be stored for extended periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the scientific research on N,N'-bis(4-acetylphenyl)pentanediamide. In medicinal chemistry, further studies are needed to investigate the potential use of this compound as an antitumor agent and drug delivery system. In materials science, further studies are needed to explore the use of this compound as a building block for the synthesis of MOFs with specific properties. In catalysis, further studies are needed to investigate the potential use of this compound as a ligand in various catalytic reactions. Overall, this compound has significant potential for various applications in scientific research.
合成方法
The synthesis of N,N'-bis(4-acetylphenyl)pentanediamide is a multi-step process that involves the reaction of 4-acetylbenzoic acid with pentanediamine. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
N,N//'-bis(4-acetylphenyl)pentanediamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)16-6-10-18(11-7-16)22-20(26)4-3-5-21(27)23-19-12-8-17(9-13-19)15(2)25/h6-13H,3-5H2,1-2H3,(H,22,26)(H,23,27) |
InChI 键 |
YTMVPNABAJKMFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)

![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
